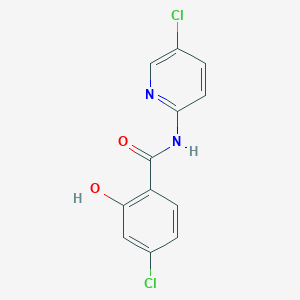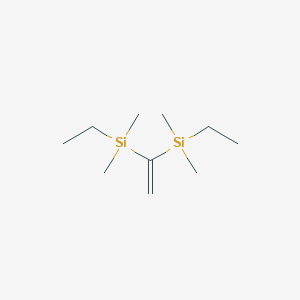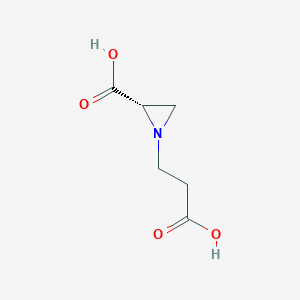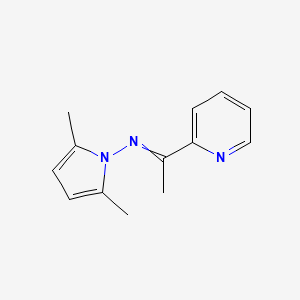![molecular formula C8H11NO2 B14216916 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid CAS No. 760124-21-8](/img/structure/B14216916.png)
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular processes.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the size and arrangement of its rings.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic reactions.
Uniqueness: 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic framework, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
760124-21-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h5-6H,1-4H2,(H,10,11) |
InChI Key |
CRMIGNCNIMCXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)


![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)


![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)

![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
